3-Hlea

Description

Evolution of Research Paradigms for Novel Chemical Entities

Historically, research into fatty acids primarily focused on their roles as energy sources and structural components of cell membranes. The discovery of prostaglandins (B1171923) in the mid-20th century marked a shift, highlighting that fatty acids serve as precursors for potent signaling molecules. This paved the way for the broader field of oxylipin research, encompassing oxidized fatty acids generated through enzymatic (e.g., by lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes) and non-enzymatic (free radical-mediated) pathways mitoproteome.orgflybase.org. The characterization of various hydroxy fatty acids, including isomers derived from linoleic acid, became part of this expanding research paradigm nih.govguidetopharmacology.orggenome.jp. Early studies focused on isolating and identifying these compounds from biological sources guidetopharmacology.org. As analytical techniques advanced, particularly with the advent of sophisticated chromatography and mass spectrometry, researchers could detect and quantify these metabolites with greater precision, allowing for investigations into their specific biological functions and their involvement in physiological and pathological conditions flybase.orghmdb.ca. The recognition that these metabolites are not merely inert byproducts but active participants in cellular signaling has driven a significant portion of modern lipid research.

Current Scholarly Focus and Knowledge Gaps Pertaining to the Chemical Compound

Current scholarly focus on hydroxy linoleic acids largely centers on the more abundant and well-studied isomers, particularly 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE) nih.govnp-mrd.org. These isomers have been implicated in various biological processes, including inflammation, atherosclerosis, and metabolic disorders flybase.orghmdb.canih.govnp-mrd.org. Research findings indicate that 9-HODE and 13-HODE can have distinct, and sometimes opposing, biological effects nih.gov. For instance, 13-HODE is suggested to play a protective role in early atherosclerosis by activating PPARγ, while 9-HODE may contribute to advanced plaque progression through pro-inflammatory actions nih.govnp-mrd.org. Studies have also explored the roles of 9-HODE and 13-HODE as potential biomarkers for conditions like diabetes and cardiovascular disease genome.jphmdb.cawikidata.org.

In contrast, research specifically focused on 3-hydroxy linoleic acid appears limited in the readily available literature. While "3-hydroxy linoleic acid" is mentioned in the context of compounds identified in Maca roots, and microbial enzymes are known to produce 3-hydroxy fatty acids, detailed studies specifically elucidating the synthesis, metabolism, and biological functions of the 3-hydroxy isomer of linoleic acid are not as extensively reported as for the 9- and 13-HODE isomers. This represents a significant knowledge gap. The precise enzymatic or non-enzymatic pathways leading specifically to the formation of 3-hydroxy linoleic acid in various biological systems, its abundance relative to other hydroxy linoleic acids, and its unique biological activities and targets remain areas requiring further investigation. The identification of 3-hydroxy linoleic acid in natural sources like Maca roots suggests its presence in biological systems, but its specific roles are yet to be fully characterized.

Integration of the Chemical Compound within Broader Biochemical Systems

Hydroxy linoleic acids, as metabolites of the essential fatty acid linoleic acid, are integrated into broader biochemical systems through their formation pathways and their interactions with cellular components and signaling cascades. Linoleic acid is metabolized through various routes, including enzymatic oxidation by lipoxygenases and cyclooxygenases, as well as non-enzymatic oxidation, yielding a range of oxylipins, including HODEs mitoproteome.orgflybase.org. Microbial metabolism can also contribute to the production of hydroxy fatty acids from linoleic acid through enzymes like linoleate (B1235992) hydratase guidetopharmacology.orggenome.jp.

While specific details on the biochemical integration of 3-hydroxy linoleic acid are scarce, insights from the more studied HODEs (9-HODE and 13-HODE) provide a general understanding of how hydroxy linoleic acids can function within biochemical systems. 9-HODE and 13-HODE are known to interact with nuclear receptors, such as the peroxisome proliferator-activated receptor gamma (PPARγ), influencing gene expression related to lipid metabolism and inflammation nih.govnp-mrd.org. They can also affect cellular processes by modulating cell adhesion molecules and influencing transcription factors flybase.org. The involvement of 13-HODE in processes like macrophage differentiation and ferroptosis in specific cell types highlights the potential for hydroxy linoleic acids to exert diverse cellular effects hmdb.canih.gov.

Structure

3D Structure

Properties

CAS No. |

14772-54-4 |

|---|---|

Molecular Formula |

C30H50O2 |

Molecular Weight |

442.7 g/mol |

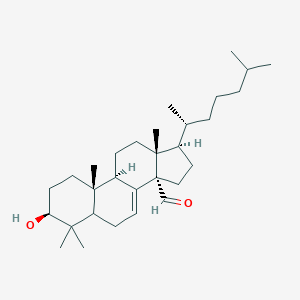

IUPAC Name |

(3S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carbaldehyde |

InChI |

InChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h11,19-23,25-26,32H,8-10,12-18H2,1-7H3/t21-,22-,23+,25?,26+,28-,29-,30-/m1/s1 |

InChI Key |

CTOOTCMWIAOBBW-JQFWTTJKSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C=O |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C=O |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C=O |

Synonyms |

3-beta-hydroxylanost-7-en-32-al 3-HLEA 3-hydroxylanost-7-en-32-al |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Methodologies

Application of Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are indispensable for determining the structural features of organic molecules. For hydroxy fatty acids and their derivatives, techniques such as NMR, MS, IR, and UV-Vis spectroscopy provide crucial data for confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Delineation

NMR spectroscopy is a powerful tool for determining the complete structure of fatty acids and their hydroxylated derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR, along with various two-dimensional techniques, are used to assign signals to specific atoms within the molecule and establish connectivity.

For fatty acids, characteristic signals are observed for the methyl protons at the aliphatic chain end, the methylene (B1212753) protons along the chain, the vinylic protons of double bonds, and the carboxyl proton nih.govuni.lu. The presence of a hydroxyl group in a hydroxy fatty acid influences the chemical shifts of nearby protons and carbons. For example, the proton on the carbon bearing the hydroxyl group is typically shifted downfield compared to a normal methylene proton genome.jp. The specific position of the hydroxyl group along the fatty acid chain can be determined by analyzing the chemical shifts and coupling patterns of the protons and carbons near the hydroxyl group and the double bonds wikipedia.orgnih.govgenome.jp.

Heteronuclear NMR experiments, such as ¹H-¹³C HMBC and HSQC, are particularly useful for establishing correlations between protons and carbons, aiding in the assignment of complex spectra and confirming the positions of functional groups and double bonds wikipedia.orgnih.gov. For instance, HMBC can show correlations between carbons and protons separated by multiple bonds, providing crucial connectivity information.

While specific NMR data for a simple 3-hydroxy linoleic acid were not found in the provided search results, studies on other hydroxy fatty acids and linoleic acid derivatives illustrate the application of these techniques wikipedia.orgnih.govuni.lugenome.jp. For example, the ¹H-NMR spectrum of methyl 3-hydroxyoctadecanoate shows characteristic signals for the proton on the hydroxyl-bearing carbon at C-3 genome.jp.

Illustrative Table: Expected ¹H NMR Chemical Shifts (ppm) for Key Protons in a Hydroxy Linoleic Acid

| Proton Type | Expected Chemical Shift Range (ppm) |

| -CH₃ (terminal methyl) | ~0.8-0.9 |

| -CH₂- (aliphatic) | ~1.2-1.4 |

| -CH₂- (allylic) | ~2.0-2.1 |

| =CH- (vinylic) | ~5.3-5.4 |

| -CH(OH)- (methine) | ~3.6-4.0 |

| -COOH (carboxyl) | ~10-12 |

Note: These values are illustrative and based on typical chemical shifts for similar functional groups in fatty acids. Actual values would depend on the specific isomer and solvent.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and identifying structural subunits. Techniques such as Electron Ionization (EI-MS), Electrospray Ionization (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used for fatty acids and their derivatives.

For hydroxy fatty acids, MS can confirm the molecular weight corresponding to the addition of a hydroxyl group to the parent fatty acid. Fragmentation patterns in MS/MS experiments can provide details about the location of the hydroxyl group and double bonds. For instance, characteristic fragment ions can arise from cleavages along the fatty acid chain, influenced by the presence of the hydroxyl group and double bonds.

Studies on hydroxy fatty acids have utilized GC-MS and LC-MS/MS for identification and quantification. For example, a major peak at m/z 175 in the mass spectrum of a derivatized 3-hydroxy 9:1 fatty acid was indicative of the hydroxyl group at the C-3 position. LC-MS/MS has been used to quantify linoleic acid-derived oxidative metabolites, including dihydroxy and trihydroxy forms.

While specific MS data for a simple 3-hydroxy linoleic acid were not detailed in the provided search results, the application of MS techniques to identify and characterize hydroxy fatty acids is well-documented.

Illustrative Table: Expected Mass Spectrometry Data for a Hydroxy Linoleic Acid (Illustrative)

| Parameter | Expected Information |

| Molecular Ion ([M]) | Confirmation of molecular weight |

| Fragment Ions | Information on functional group positions, chain cleavages |

| Exact Mass | Determination of elemental composition |

Note: Specific m/z values for molecular and fragment ions would depend on the ionization method and the exact structure of the hydroxy linoleic acid isomer.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of chemical bonds. Characteristic absorption bands are observed for different functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and carbon-carbon double bonds (C=C).

For hydroxy fatty acids, IR spectra typically show a broad absorption band around 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The carbonyl group of the carboxyl function shows a strong absorption band around 1700-1730 cm⁻¹. Absorption bands in the 1600-1680 cm⁻¹ region indicate the presence of carbon-carbon double bonds.

UV-Vis spectroscopy is primarily used to detect chromophores, such as conjugated double bonds. Linoleic acid, with its two isolated double bonds, shows weak absorption in the UV region. However, if the double bonds are conjugated, a significant absorption in the UV region is observed, and the wavelength of maximum absorption (λmax) can provide information about the extent of conjugation.

Studies have used IR and UV-Vis spectroscopy in the characterization of fatty acids and their derivatives. For example, UV spectra of linoleic acid show absorption around 232 nm. Changes in IR spectra have been used to detect oxidative degradation in polyunsaturated fatty acids, including changes related to hydroxyl absorption.

Illustrative Table: Expected IR and UV-Vis Spectroscopic Data for a Hydroxy Linoleic Acid (Illustrative)

| Technique | Functional Group/Feature | Expected Absorption Band/λmax |

| IR | -OH (hydroxyl) | ~3200-3600 cm⁻¹ (broad) |

| IR | C=O (carboxyl) | ~1700-1730 cm⁻¹ |

| IR | C=C (alkene) | ~1600-1680 cm⁻¹ |

| UV-Vis | Isolated C=C | Weak absorption |

| UV-Vis | Conjugated C=C | Absorption in UV region (λmax depends on conjugation) |

Note: These values are illustrative and based on typical absorption ranges for similar functional groups. Specific values may vary.

Chromatographic and Electrophoretic Approaches for Isolation and Purity Assessment

Chromatographic and electrophoretic techniques are crucial for the isolation, purification, and purity assessment of hydroxy fatty acids from complex mixtures. These methods separate compounds based on differences in their physical and chemical properties, such as polarity, size, and charge.

Common chromatographic techniques used for fatty acids and their derivatives include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC). These techniques can be coupled with detectors such as Flame Ionization Detection (FID), UV-Vis detectors, and Mass Spectrometry (MS) for analysis and identification.

For separating hydroxy fatty acids from non-hydroxylated fatty acids, adsorption chromatography using stationary phases like silica (B1680970) gel is effective, as the polar hydroxyl group increases the retention of hydroxy fatty acids. Reversed-phase chromatography is also widely used for separating fatty acids based on their chain length and degree of unsaturation. Argentation chromatography, which utilizes silver ions to interact with double bonds, is particularly useful for separating fatty acids with different numbers and configurations of double bonds.

Electrophoretic methods, although less commonly applied to neutral lipids like fatty acids, can be used for charged derivatives or in specific separation strategies.

The purity of isolated compounds is typically assessed using chromatographic techniques, where a single peak in the chromatogram indicates a high level of purity.

Studies have demonstrated the use of these techniques for isolating and purifying fatty acids, including linoleic acid and hydroxy fatty acids. For example, argentation column chromatography has been used to isolate linoleic acid, and LC-MS/MS has been employed for the analysis of hydroxy fatty acids in biological samples.

Crystallographic Analysis for Three-Dimensional Structure Determination

X-ray crystallography is a technique that can provide definitive information about the three-dimensional structure of a molecule, including the arrangement of atoms in space and the conformation of the molecule in the solid state. This method requires the compound to be in crystalline form.

While obtaining suitable crystals of fatty acids and their derivatives can be challenging, crystallographic analysis, when successful, yields precise bond lengths, bond angles, and torsional angles, allowing for a complete structural determination. This is particularly valuable for confirming stereochemistry, such as the cis or trans configuration of double bonds and the absolute configuration of chiral centers (like a carbon bearing a hydroxyl group).

Crystallographic data for linoleic acid itself are available, providing details about its crystal structure. However, specific crystallographic data for a simple 3-hydroxy linoleic acid were not found in the provided search results. The application of crystallography to hydroxy fatty acids would follow the general principles of X-ray diffraction analysis.

Computational and Theoretical Methods in Structural Prediction and Validation

Computational and theoretical methods, such as molecular mechanics, quantum mechanics, and molecular dynamics simulations, play an increasingly important role in structural prediction, validation, and understanding the properties of organic molecules like hydroxy fatty acids.

These methods can be used to:

Predict stable conformations of the molecule.

Calculate spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) to compare with experimental data and aid in peak assignment.

Evaluate the relative stability of different isomers or conformers.

Model interactions with enzymes or other biological targets.

Simulate reaction mechanisms involving the compound.

Density Functional Theory (DFT) is a quantum mechanical method commonly used for calculating electronic structure and properties, including optimized geometries and spectroscopic parameters. Molecular docking studies can predict the binding orientation and affinity of a fatty acid to a protein.

Studies on fatty acids and their derivatives have utilized computational methods to complement experimental findings and gain deeper insights into their behavior. For example, computational studies have been used to investigate the conversion of linoleic acid into metabolites and to simulate enzymatic hydroxylation.

While specific computational studies focused solely on predicting the structure or properties of a simple 3-hydroxy linoleic acid were not highlighted in the provided search results, these methods are broadly applicable to this class of compounds and can provide valuable theoretical support for experimental observations.

Biosynthesis and Biocatalytic Pathways of the Chemical Compound

Elucidation of Endogenous Biosynthetic Routes and Precursor Metabolism

While no natural single-enzyme pathway for the direct, high-yield production of 3-HP from central metabolites is known, several metabolic routes that can lead to its formation have been identified in various microorganisms. These pathways typically involve the conversion of common metabolic intermediates. The primary precursors for 3-HP biosynthesis are derived from glycolysis and the citric acid cycle. ccbcmd.eduyoutube.com

Key precursor metabolites for engineered 3-HP pathways include:

Glycerol: A byproduct of biodiesel production, glycerol can be converted to 3-HPA through the action of a glycerol dehydratase. nih.gov

Malonyl-CoA: An essential intermediate in fatty acid biosynthesis, malonyl-CoA can be reduced to 3-HP.

β-alanine: This amino acid can be converted to 3-HP via a transamination or deamination reaction.

The efficiency of these pathways is often dependent on the host organism's central metabolism and the availability of these precursors. gsu.edulibretexts.org

The biosynthesis of 3-HP can be achieved through several distinct enzymatic pathways, each characterized by a core set of enzymes.

Key Enzymes in 3-HP Biosynthesis:

| Enzyme | Function | Source Organism (Example) |

| Glycerol Dehydratase | Converts glycerol to 3-hydroxypropionaldehyde (3-HPA). | Klebsiella pneumoniae |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes 3-HPA to 3-HP. A novel and highly active ALDH, GabD4, has been identified in Cupriavidus necator. nih.gov | Cupriavidus necator, Escherichia coli |

| Malonyl-CoA Reductase | A bifunctional enzyme that reduces malonyl-CoA to malonate semialdehyde and then to 3-HP. | Chloroflexus aurantiacus |

| β-Alanine Aminotransferase | Converts β-alanine to malonate semialdehyde. | Pseudomonas aeruginosa |

| 3-Hydroxypropionate Dehydrogenase | Reduces malonate semialdehyde to 3-HP. | Escherichia coli |

Mechanistic studies have focused on understanding the catalytic actions and substrate specificities of these enzymes to improve their efficiency. For instance, the aldehyde dehydrogenase GabD4 from Cupriavidus necator has been shown to possess exceptionally high activity towards 3-HPA, making it a key enzyme for developing efficient 3-HP production strains. nih.gov

Metabolic flux analysis (MFA) and isotopic labeling are powerful techniques used to map and quantify the flow of carbon through metabolic pathways, providing critical insights for pathway reconstruction and optimization. creative-proteomics.commdpi.comyoutube.com By feeding cells with isotopically labeled substrates, such as ¹³C-glucose, researchers can trace the labeled carbon atoms as they are incorporated into various metabolites, including 3-HP. wikipedia.orgnih.gov

These studies help to:

Identify bottlenecks in the biosynthetic pathway.

Quantify the contribution of different precursor pathways to 3-HP production.

Reveal competing pathways that divert carbon away from the desired product. researchgate.net

For example, isotopic labeling studies can determine the relative flux of carbon from different glucose breakdown pathways (e.g., glycolysis vs. pentose phosphate pathway) into the precursors for 3-HP synthesis. nih.govyoutube.comyoutube.com This information is invaluable for rationally designing metabolic engineering strategies to redirect carbon flux towards 3-HP.

The expression of genes encoding biosynthetic enzymes is tightly regulated at both the genetic and epigenetic levels to ensure metabolic homeostasis. In the context of engineering 3-HP production, understanding and manipulating these regulatory networks is crucial.

Transcriptional Regulation: The expression of biosynthetic genes is often controlled by transcription factors that respond to the cellular metabolic state. For instance, the genes for glycerol metabolism, a potential starting point for 3-HP synthesis, are typically induced in the presence of glycerol and repressed in the presence of glucose.

Promoter Engineering: To overcome native regulation and achieve high-level expression of pathway enzymes, synthetic biologists often employ strong, constitutive promoters or inducible promoters that can be controlled externally.

Codon Optimization: The coding sequences of the biosynthetic genes are often optimized to match the codon usage of the production host, thereby enhancing translational efficiency.

While less studied in the context of microbial production of bulk chemicals, epigenetic modifications could also play a role in regulating the expression of biosynthetic gene clusters, particularly in more complex eukaryotic hosts.

Synthetic Biology and Metabolic Engineering for Heterologous Production

Synthetic biology and metabolic engineering provide a powerful toolkit for the heterologous production of 3-HP in industrially relevant microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.govantheia.bio The goal is to introduce and optimize a biosynthetic pathway in a host organism that can efficiently convert a low-cost feedstock, such as glucose, into 3-HP. researchgate.netwikipedia.org

Common Strategies in Metabolic Engineering for 3-HP Production:

| Strategy | Description |

| Pathway Introduction | Introducing the genes for a complete 3-HP biosynthetic pathway from a native producer or a combination of enzymes from different organisms. |

| Precursor Supply Enhancement | Overexpressing enzymes in the central metabolism to increase the intracellular pool of precursors like malonyl-CoA or glycerol. |

| Deletion of Competing Pathways | Knocking out genes of pathways that consume precursors or convert 3-HP to other products, thereby redirecting carbon flux. |

| Cofactor Engineering | Balancing the intracellular supply of reducing equivalents (NADH/NADPH) required by the biosynthetic enzymes. |

| Enzyme Engineering | Modifying the catalytic properties of pathway enzymes through directed evolution or rational design to improve their activity, stability, or substrate specificity. nih.gov |

Through these approaches, researchers have successfully engineered strains of E. coli capable of producing high titers of 3-HP. For example, by introducing a novel aldehyde dehydrogenase and optimizing the pathway, a production of up to 71.9 g/L of 3-HP has been achieved in E. coli. nih.gov

Chemoenzymatic Synthesis Strategies Leveraging Biological Systems

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create novel and sustainable synthetic routes. rsc.orgmdpi.comnih.gov In the context of 3-HP and related compounds, this approach can be used to produce chiral building blocks with high enantiomeric purity. researchgate.net

For instance, a biocatalytic cascade can be used to produce a chiral intermediate, which is then converted to the final product through a chemical step. researchgate.netresearchgate.net An example is the use of a lipase for the kinetic resolution of a racemic mixture, followed by chemical transformation of the desired enantiomer. While direct chemoenzymatic routes to 3-HP are less common than fermentative approaches, the principles are applicable to the synthesis of its derivatives.

Synthetic Methodologies and Chemical Derivatization Strategies

Development of Total Synthesis Approaches for the Chemical Compound

Total synthesis is the complete chemical synthesis of a complex molecule from simple, commercially available precursors. This endeavor often requires the development of novel reactions and strategies to overcome structural complexities and achieve desired yields and selectivities researchgate.netethz.chacs.org. The process typically involves multiple steps, each carefully designed to build the molecular framework and introduce specific functional groups and stereochemical features. While the search results discuss the total synthesis of various natural products and complex molecules researchgate.netethz.chacs.org, specific total synthesis approaches for a compound identified as "3-Hlea" were not detailed.

Transition Metal-Catalyzed Synthetic Routes and Mechanistic Investigations

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of challenging carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity researchgate.netdiva-portal.orgnih.gov. Metals such as palladium, gold, copper, and rhodium are commonly employed in a wide array of transformations, including cross-coupling reactions (e.g., Heck, Suzuki, Buchwald-Hartwig), C-H activation, cyclizations, and asymmetric hydrogenations researchgate.netdiva-portal.orgnih.govnih.govclockss.orgnih.govnih.gov. These reactions often proceed through complex catalytic cycles involving oxidative addition, insertion, transmetalation, and reductive elimination steps. Understanding the detailed mechanism of these catalytic cycles is essential for optimizing reaction conditions, improving catalytic efficiency, and developing new transformations nih.gov. For instance, palladium-catalyzed approaches have been utilized in the synthesis of Hesperadin analogues and azuleno[2,1-b]pyrrole derivatives nih.govclockss.org. Buchwald-Hartwig cross-coupling and Suzuki reactions were employed in the synthesis of 3-substituted phenazines nih.gov. Despite the prevalence of these methods, specific transition metal-catalyzed synthetic routes or detailed mechanistic investigations concerning a compound explicitly named "this compound" were not found in the search results.

Metal-Free and Organocatalytic Synthetic Methodologies

In recent years, there has been a growing interest in developing synthetic methodologies that avoid the use of transition metals, driven by concerns regarding cost, toxicity, and environmental impact organic-chemistry.orgrsc.orgrsc.orgresearchgate.net. Metal-free approaches often utilize main group elements or simply rely on the inherent reactivity of organic functional groups. Organocatalysis, a subset of metal-free catalysis, employs small organic molecules to accelerate and control chemical reactions, often providing high levels of stereoselectivity organic-chemistry.org. Examples from the search results include base-mediated [3+2] cycloaddition reactions for the synthesis of 3-trifluoromethylpyrroles organic-chemistry.org and reactions mediated by hypervalent iodine reagents for the synthesis of 3-chalcogenyl chromones rsc.orgresearchgate.net. Visible-light-promoted metal-free perfluoroalkylation/cyclization reactions have also been reported nih.gov. While these methodologies represent significant advancements in sustainable synthesis, specific metal-free or organocatalytic synthetic routes for a compound referred to as "this compound" were not identified.

Stereoselective and Regioselective Synthetic Transformations

Controlling the stereochemical outcome (enantioselectivity and diastereoselectivity) and the regiochemical outcome (selectivity for a specific site within a molecule) of a reaction is paramount in the synthesis of complex organic molecules, particularly those with defined biological activities organic-chemistry.orgrsc.orgrsc.orgnih.govresearchgate.netacs.orgmdpi.commdpi.com. Stereoselective transformations allow for the preferential formation of one stereoisomer over others, which is critical when only a specific isomer possesses the desired biological properties. Regioselective reactions ensure that chemical transformations occur at a desired position within a molecule, especially in the presence of multiple similar functional groups. Various strategies are employed to achieve selectivity, including the use of chiral catalysts or auxiliaries, control of reaction conditions, and rational design of substrates. Examples from the search results illustrate regioselective processes such as 1,3-dipolar cycloadditions organic-chemistry.orgrsc.org and gold(III) chloride catalyzed cycloisomerization nih.gov, as well as stereoselective methods in the synthesis of aminoalcohols and fused heterocycles nih.govresearchgate.netmdpi.com. The synthesis of 3,4-diarylisoxazoles also highlights regioselectivity acs.org. Despite the importance of these selective transformations in accessing diverse chemical structures, specific stereoselective or regioselective synthetic routes developed for a compound named "this compound" were not found in the provided search results.

Rational Design and Synthesis of Analogues for Functional Probing

The synthesis of analogues involves creating compounds that are structurally similar to a parent compound but with specific modifications. This approach is fundamental to medicinal chemistry and chemical biology for exploring structure-activity relationships (SAR) and identifying compounds with improved potency, selectivity, or pharmacological properties nih.govnih.govnih.govacs.orgresearchgate.netfrontiersin.orgacgpubs.orgmdpi.comnih.govresearchgate.netacs.org. Rational design of analogues is often guided by information about the target (e.g., enzyme active site or receptor binding pocket), computational modeling (such as molecular docking), or existing SAR data nih.govacs.orgresearchgate.net. By systematically modifying different parts of the molecule, researchers can gain insights into which structural features are essential for activity and which can be modified to tune properties. The search results describe the synthesis and evaluation of various analogues, including Hesperadin analogues nih.gov, 3-substituted phenazines nih.gov, rhopaladins' analogues frontiersin.org, tetrazole appendage N-substituted piperazine (B1678402) derivatives acgpubs.org, phaeosphaeride analogues mdpi.com, steviol-based diterpene 1,3-aminoalcohol regioisomers nih.gov, 3,4-diarylisoxazoles as analogues of Combretastatin A-4 acs.org, and isosteric analogues of lenalidomide (B1683929) and pomalidomide (B1683931) researchgate.net. These studies demonstrate the utility of analogue synthesis in identifying compounds with desired biological activities, often evaluated using cell-based assays (e.g., against HeLa cells) nih.govclockss.orgnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgacgpubs.orgmdpi.comnih.govacs.orgsci-hub.seacs.orgfedlab.ru. However, specific details on the rational design and synthesis of analogues for a compound explicitly named "this compound" were not found.

High-Throughput Synthesis and Combinatorial Chemistry in Analogue Generation

High-throughput synthesis and combinatorial chemistry are powerful strategies employed to rapidly generate large and diverse libraries of chemical compounds or analogues acs.orgrsc.orgslideshare.netnih.govnih.govacs.org. Combinatorial chemistry involves the simultaneous synthesis of multiple compounds by varying building blocks and reaction conditions, allowing for the exploration of a vast chemical space in a relatively short period slideshare.net. Techniques such as solid-phase synthesis, parallel synthesis in multi-well plates, and automated synthesis systems are integral to high-throughput approaches acs.orgslideshare.netacs.orgchemrxiv.org. These synthetic methods are often coupled with high-throughput screening (HTS) to quickly assess the biological activity of the generated compounds against a specific target or pathway slideshare.netnih.govchemrxiv.org. Examples from the search results highlight the application of high-throughput synthesis in generating libraries of molecular glassformers rsc.org and alkyne-functionalized discrete oligomers acs.org. Combinatorial synthesis has been applied to generate libraries of antimicrobial peptides nih.gov and various small molecules researchgate.netslideshare.netnih.govacs.org. While these methodologies are widely used in the discovery and optimization of bioactive molecules, specific applications of high-throughput synthesis or combinatorial chemistry for the generation of analogues of a compound named "this compound" were not detailed in the provided search results.

Due to the inability to definitively identify a specific chemical compound consistently referred to as "this compound" within the search results, a table listing compound names and their corresponding PubChem CIDs specifically for "this compound" cannot be provided. The search results discussed the synthesis and testing of various other compounds and their analogues.

Metabolic Fates and Biotransformation Pathways of the Chemical Compound

Intermediary Metabolism and Endogenous Roles of the Chemical Compound

3-HLEA participates in the complex network of lipid metabolism. While its specific endogenous roles in mammals are still an area of active research, its structural relationship to other eicosanoids suggests potential involvement in various cellular processes.

Catabolic Pathways and Degradation Mechanisms

The primary catabolic pathway for fatty acids, including hydroxylated fatty acids like this compound, is beta-oxidation. This process, occurring in both mitochondria and peroxisomes, involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid chain, generating acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production lumenlearning.commdpi.com. Studies on the peroxisomal beta-oxidation of arachidonic acid and other related fatty acids have indicated the involvement of 3-hydroxy metabolites as intermediates or substrates in this pathway researchgate.net. For instance, the metabolism of 12(S)-HETE has been shown to involve beta-oxidation while retaining the hydroxyl group researchgate.net. This suggests that this compound can likely undergo beta-oxidation, although the specific enzymes and intermediate products involved in the complete degradation of this compound through this route in mammals are not extensively characterized in the available literature.

Anabolic Pathways and Incorporation into Cellular Constituents

While this compound is a metabolite derived from arachidonic acid, its de novo synthesis pathway in mammals is not as clearly defined as its formation from precursors. However, studies in the yeast Dipodascopsis uninucleata have demonstrated the biosynthesis of 3-(R)-hydroxy-5,8,11,14-eicosatetraenoic acid (3R-HETE) from arachidonic acid. This process requires coenzyme A (CoASH), ATP, NAD+, and Mg2+ and is associated with mitochondria researchgate.netmdpi.com. The synthesis was found to be efficient when starting from arachidonoyl-CoA and even more so from trans-2-arachidonoyl-CoA researchgate.net.

Like other fatty acids, this compound could potentially be incorporated into various cellular lipids, such as phospholipids (B1166683) and triglycerides, although direct evidence for this specific incorporation is limited in the provided information. The incorporation of fatty acids into cellular lipids is a fundamental anabolic process crucial for membrane structure and energy storage wikipedia.org.

Cross-talk with Central Metabolic Networks

Enzymatic Biotransformations and Metabolite Identification

Biotransformation of this compound involves enzymatic modifications that can lead to the formation of various metabolites. These transformations are crucial for regulating the concentration and activity of this compound within biological systems.

Characterization of Key Metabolizing Enzymes and Their Isoforms

The formation of this compound from arachidonic acid has been observed in yeast, catalyzed by enzyme systems requiring specific cofactors researchgate.netmdpi.com. In mammals, the metabolism of arachidonic acid to various hydroxyeicosatetraenoic acids (HETEs) is known to involve enzyme systems such as cytochrome P450 (CYP) enzymes, particularly those from the CYP4F and CYP4A subfamilies, and lipoxygenases ontosight.aiallergolyon.frresearchgate.netjst.go.jpnih.govkarger.comnih.govnih.gov. For example, CYP enzymes are involved in the biosynthesis of 18-HETE and 20-HETE from arachidonic acid ontosight.aijst.go.jpnih.govnih.gov. Lipoxygenases are key in the formation of other HETEs, such as 5-HETE researchgate.netkarger.com. While these enzyme families are known to metabolize arachidonic acid and produce hydroxylated products, the specific enzyme isoforms responsible for the potential formation or further metabolism of this compound in mammalian systems are not explicitly identified in the provided search results.

Kinetic and Mechanistic Studies of Biotransformation Reactions

Cellular Homeostasis and Transport Systems Affecting Hydroxy Linoleic Acid

This article focuses on the cellular homeostasis and transport systems relevant to hydroxy linoleic acid, interpreting "this compound" as a hydroxy derivative of linoleic acid. While specific detailed research findings solely on the cellular transport and homeostasis of 3-hydroxy linoleic acid are limited in the available literature, insights can be drawn from studies on the transport of long-chain fatty acids (LCFAs) in general and on the effects of related hydroxy linoleic acid isomers, such as 13-hydroxy linoleic acid (13-HODE), on cellular transport systems involved in lipid homeostasis.

Long-chain fatty acids, including linoleic acid and its oxygenated metabolites like hydroxy linoleic acids, traverse cellular membranes through a combination of passive diffusion and protein-mediated mechanisms. wikipedia.orgthegoodscentscompany.comersnet.orgflybase.org Passive diffusion allows some movement across the lipid bilayer, but protein-mediated transport is considered crucial for meeting cellular metabolic demands and maintaining lipid homeostasis. wikipedia.org Several membrane proteins facilitate the uptake of LCFAs into cells. These include Fatty Acid Translocase (FAT/CD36), plasma membrane Fatty Acid-Binding Protein (FABPpm), Fatty Acid Transport Proteins (FATP/SLC27 family), and caveolin-1. wikipedia.orgthegoodscentscompany.comersnet.orgflybase.org The FATP family, comprising six known proteins in mammals (FATP1-6), are integral transmembrane proteins that not only enhance LCFA uptake but often possess associated acyl-CoA synthetase activity, coupling transport with activation of the fatty acid. wikipedia.orgersnet.orgflybase.org The specific FATP isoforms expressed vary depending on the tissue and cell type, contributing to tissue-specific fatty acid handling. ersnet.orgflybase.org

Once inside the cell, fatty acids are bound by cytoplasmic Fatty Acid-Binding Proteins (FABPs). wikipedia.orgthegoodscentscompany.com These proteins play a critical role in the intracellular transport and trafficking of fatty acids to various cellular compartments for different metabolic fates, such as esterification into complex lipids (e.g., triglycerides, phospholipids), oxidation for energy production, or use in signaling pathways. wikipedia.orgthegoodscentscompany.com The binding to FABPs helps to overcome the low solubility of fatty acids in the aqueous environment of the cytoplasm and directs them towards specific metabolic enzymes and organelles.

The precise mechanisms by which 3-hydroxy linoleic acid is transported across the plasma membrane and within the cell, and its specific impact on various cellular transport systems and homeostatic processes, require further dedicated investigation. However, based on the known mechanisms for related LCFAs and the observed effects of isomers like 13-HODE, it is likely that 3-hydroxy linoleic acid utilizes protein-mediated transport systems for cellular uptake and that it may influence cellular lipid homeostasis by interacting with specific transporters or regulatory pathways.

Below is a table summarizing key transport proteins relevant to the cellular handling of long-chain fatty acids and, by extension, potentially hydroxy linoleic acids:

| Transporter/Protein Family | Localization | Role in Cellular Transport and Homeostasis |

| Fatty Acid Translocase (FAT/CD36) | Plasma Membrane | Facilitates uptake of long-chain fatty acids. wikipedia.orgthegoodscentscompany.comersnet.orgflybase.org |

| Plasma Membrane FABP (FABPpm) | Plasma Membrane | Involved in the translocation of fatty acids across the plasma membrane. wikipedia.orgthegoodscentscompany.com |

| Fatty Acid Transport Proteins (FATP/SLC27) | Plasma Membrane, ER | Enhance uptake of long-chain and very long-chain fatty acids; some have acyl-CoA synthetase activity. wikipedia.orgersnet.orgflybase.org |

| Caveolin-1 | Plasma Membrane | Believed to have important functions in LCFA translocation across the plasma membrane. wikipedia.orgthegoodscentscompany.com |

| Cytoplasmic FABPs | Cytoplasm | Bind intracellular fatty acids and transport them to various organelles for metabolism or storage. wikipedia.orgthegoodscentscompany.com |

| ABCA1 (ATP-binding cassette A1) | Plasma Membrane | Involved in cholesterol and phospholipid efflux; influenced by 13-HODE. fishersci.be |

| ABCG1 (ATP-binding cassette G1) | Plasma Membrane | Involved in cholesterol efflux to HDL; influenced by 13-HODE. fishersci.be |

| SR-BI (Scavenger Receptor Class B Type 1) | Plasma Membrane | Mediates selective uptake and efflux of cholesterol esters; influenced by 13-HODE. fishersci.be |

Enzymatic Interactions and Molecular Mechanisms

Compound-Enzyme Binding Kinetics and Thermodynamics

Information directly detailing the comprehensive binding kinetics and thermodynamics of 3-Hlea (palmitic acid) with a wide range of enzymes is limited in the available search results. However, one study mentions the binding affinity of HAEAs, which may include this compound, for the AEA-transporter. flybase.org The reported binding affinity value for this compound in this context is 3.0 ± 0.3. flybase.org This suggests an interaction with transporter proteins, which can be closely associated with enzymatic systems involved in substrate metabolism or transport.

Allosteric Regulation and Conformational Dynamics Induced by the Chemical Compound

Studies have shown that treatment with this compound (HLEA-P3/palmitic acid) can lead to the upregulation of genes encoding antioxidant enzymes such as gst-4, gst-10, and gcs-1, and autophagic mediators like bec-1 and atg-7 in C. elegans. nrfhh.comfishersci.pt Additionally, it can downregulate the gene for the fatty acid desaturase enzyme fat-5. nrfhh.comfishersci.pt While these findings indicate that this compound influences the cellular levels of these enzymes, the precise mechanisms of allosteric regulation or the specific conformational dynamics induced in these enzymes by direct binding of this compound are not explicitly detailed in the provided search results. The observed effects appear to be at the level of gene expression, which subsequently affects enzyme concentrations.

Mechanistic Enzymology and Co-factor Dependencies in Enzyme-Compound Systems

The research highlights the involvement of several enzyme systems in the biological effects of this compound. These include antioxidant enzymes (gst-4, gst-10, gcs-1), components of the autophagy pathway (bec-1, atg-7), and fatty acid metabolizing enzymes (fat-5, stearoyl-CoA desaturase-1/SCD-1). nrfhh.comfishersci.pt The observed effects, such as the reduction of lipid deposition, are linked to the influence of this compound on fatty acid metabolism, potentially involving enzymes like SCD-1. nrfhh.com However, detailed information regarding the specific mechanistic enzymology, including catalytic mechanisms or co-factor dependencies of these enzymes in the presence of this compound, is not provided in the search results. The primary reported mechanism of influence is through the modulation of gene expression. nrfhh.comfishersci.pt

Structural Biology of Enzyme-Compound Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

There is no information available in the provided search results regarding the structural biology of enzyme-compound complexes involving this compound (palmitic acid). Studies employing techniques such as X-ray crystallography or Cryo-Electron Microscopy to elucidate the three-dimensional structures of enzymes in complex with this compound were not found.

Advanced Analytical Detection Methodologies for the Chemical Compound

Mass Spectrometry-Based Quantification and Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Targeted and Untargeted Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern metabolomics. nih.govcreative-proteomics.comnih.govyoutube.com It combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. In a typical LC-MS workflow, a sample is first injected into an LC system where its components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer to be ionized and detected. nih.gov

Targeted Metabolomics: This approach focuses on the quantification of a predefined set of known metabolites. It is highly sensitive and specific, making it ideal for hypothesis-driven research. researchgate.net

Untargeted Metabolomics: This method aims to comprehensively profile all measurable metabolites in a sample to identify unexpected changes in response to stimuli. nih.gov

The choice between targeted and untargeted approaches depends on the specific research question. For instance, if studying the metabolic fate of a drug, a targeted approach on the drug and its expected metabolites would be appropriate. nih.gov Conversely, to discover novel biomarkers for a disease, an untargeted approach would be more suitable.

Table 1: Comparison of Targeted and Untargeted LC-MS Metabolomics

| Feature | Targeted Metabolomics | Untargeted Metabolomics |

|---|---|---|

| Goal | Absolute quantification of specific metabolites | Comprehensive profiling and biomarker discovery |

| Number of Analytes | Dozens to hundreds | Thousands |

| Sensitivity | High | Moderate to High |

| Selectivity | High | Moderate |

| Data Analysis | Straightforward | Complex |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds. nih.govresearchgate.netnih.govmdpi.comsemanticscholar.org In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. Similar to LC-MS, the separated components are then detected by a mass spectrometer. This technique is particularly useful for analyzing fatty acids, steroids, and other small molecules that can be made volatile, often through a process called derivatization. researchgate.netmdpi.com The profiling of volatile organic compounds (VOCs) can provide valuable insights into the metabolic state of an organism. nih.govnih.gov

Spectroscopic Detection and Imaging Techniques

Spectroscopic techniques rely on the interaction of electromagnetic radiation with matter to obtain information about the structure and properties of a substance.

Raman Spectroscopy for Label-Free Cellular Detection

Raman spectroscopy is a non-invasive, label-free optical technique that provides detailed chemical information about a sample. researchgate.netstanford.edunih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides a unique molecular fingerprint of the sample, allowing for the identification and localization of specific molecules within cells and tissues. nih.govnih.govresearchgate.net This technique is particularly valuable for in-situ and real-time monitoring of cellular processes without the need for external labels that could perturb the system. stanford.edu

Fluorescence and Luminescence-Based Assays for Compound Quantification

Fluorescence and luminescence-based assays are highly sensitive methods for quantifying specific molecules. nih.govbmglabtech.comrevvity.comnih.govroutledge.com

Fluorescence Assays: These assays utilize fluorescent molecules (fluorophores) that emit light after being excited by an external light source. The intensity of the emitted light is typically proportional to the concentration of the analyte. bmglabtech.comroutledge.com These assays can be designed to be highly specific through the use of antibodies or other recognition elements. nih.gov

Luminescence Assays: Luminescence is the emission of light from a chemical reaction. Luciferase-based assays are a common example, where the enzyme luciferase catalyzes a reaction that produces light. nih.govrevvity.com These assays are known for their exceptional sensitivity and wide dynamic range. revvity.com

Table 2: Key Characteristics of Fluorescence and Luminescence Assays

| Feature | Fluorescence Assays | Luminescence Assays |

|---|---|---|

| Principle | Light emission upon excitation | Light emission from a chemical reaction |

| External Light Source | Required | Not required |

| Sensitivity | High to Very High | Very High to Extremely High |

| Signal-to-Noise Ratio | Good | Excellent |

| Common Applications | Immunoassays, microscopy, high-throughput screening | Reporter gene assays, ATP detection |

Development of Biosensors and Immunoassays for High-Sensitivity Detection

Biosensors and immunoassays are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. nih.govmdpi.comresearchgate.netnih.govmdpi.com

Immunoassays: These assays utilize the highly specific binding between an antibody and its antigen to detect and quantify substances. They are a cornerstone of clinical diagnostics and research. mdpi.comresearchgate.netnih.gov

Biosensors: Biosensors offer the potential for rapid, real-time, and point-of-care detection of a wide range of analytes. nih.govmdpi.com The development of novel biorecognition elements and transducer technologies continues to push the boundaries of sensitivity and specificity in biosensing. mdpi.com

PCR-Based Methods for Related Genetic or Metabolic Markers

Polymerase Chain Reaction (PCR) and its quantitative advancements, such as real-time quantitative PCR (qPCR), are indispensable tools for investigating genetic and metabolic markers related to the metabolism of 3-Hydroxy-L-leucine. As a metabolite of the essential amino acid leucine, its metabolic pathway is intricately linked with a variety of cellular processes. PCR-based methodologies allow for the sensitive detection of genetic mutations that cause metabolic disorders and for the quantification of gene expression changes that serve as metabolic markers.

Detection of Genetic Markers in Metabolic Disorders

PCR-based methods are fundamental in diagnosing inborn errors of metabolism associated with the leucine degradation pathway. One such disorder is 3-methylglutaconic aciduria type I, which is characterized by a deficiency of the enzyme 3-methylglutaconyl-CoA hydratase. nih.govoup.com This enzyme, encoded by the AUH gene, catalyzes a critical step in leucine metabolism: the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA. medlineplus.govresearchgate.net

Genetic analysis using PCR is employed to amplify the exons and splice sites of the AUH gene from a patient's DNA. Subsequent sequencing of these PCR products can identify disease-causing mutations, such as nonsense and splice-site mutations, which lead to a non-functional or absent enzyme. nih.gov This molecular diagnosis is crucial for confirming deficiencies in the leucine catabolism pathway. nih.govafricaresearchconnects.com Mutations in the AUH gene result in the accumulation of acids like 3-methylglutaconic acid and 3-hydroxyisovaleric acid in the body. medlineplus.gov

Table 1: Genetic Markers in Leucine Metabolism Disorders Detected by PCR

| Disorder | Gene | Method | Marker Type | Finding |

| 3-Methylglutaconic Aciduria Type I | AUH | PCR and DNA Sequencing | Genetic Mutation | Identification of nonsense (e.g., R197X) and splice-site (e.g., IVS8-1G→A) mutations causing enzyme deficiency. nih.gov |

| 3-Methylcrotonylglycinuria | MCCA, MCCB | RT-PCR and DNA Sequencing | Genetic Mutation | Identification of missense and splicing defect mutations leading to deficiency of the enzyme 3-methylcrotonyl-CoA carboxylase. nih.gov |

Quantification of Metabolic Markers via Gene Expression Analysis

Quantitative real-time PCR (qPCR) is a powerful technique used to measure the messenger RNA (mRNA) levels of genes encoding enzymes and transporters involved in leucine metabolism. These gene expression levels serve as important metabolic markers, providing insight into the regulation of the pathway under various physiological and pathological conditions.

For instance, qPCR has been used to study the expression of genes involved in the biosynthesis and degradation of branched-chain amino acids (BCAAs), including leucine. nih.govresearchgate.net Studies in various organisms have used qPCR to analyze the transcriptional regulation of key genes in the leucine synthesis pathway, such as leuA, leuB, and leuCD. jmb.or.krmdpi.com

Furthermore, qPCR is utilized to investigate the expression of genes encoding amino acid transporters, which are crucial for cellular uptake of leucine. The expression of the leucine transporter SLC7A5 (also known as LAT1) and the glutamine exchanger SLC38A2 have been quantified by real-time PCR in studies examining metabolic responses to leucine supplementation. nih.gov These studies show that changes in the expression of these transporters can significantly impact intracellular leucine availability and subsequent metabolic processes. nih.govmdpi.com

Table 2: Examples of Metabolic Marker Genes in Leucine Pathway Analyzed by qPCR

| Gene | Function | Organism/Model | PCR Method | Research Focus |

| AUH | 3-methylglutaconyl-CoA hydratase | Human | Expression analysis | Encodes a key enzyme in leucine degradation. genecards.org |

| BCAT2 | Branched-chain aminotransferase 2 | Human, Mouse | qPCR | Catalyzes the first step in BCAA catabolism. researchgate.net |

| leuA, leuB, leuCD | Leucine biosynthesis enzymes | Corynebacterium glutamicum, E. coli | qRT-PCR | Regulation of leucine production in industrial microbiology. jmb.or.krmdpi.com |

| SLC7A5 (LAT1) | L-type amino acid transporter 1 | Human cells | Real-time RT-PCR | Leucine transport and its role in anabolic signaling. nih.govmdpi.comresearchgate.net |

| SLC38A2 | Sodium-coupled neutral amino acid transporter 2 | Human muscle | Real-time PCR | Glutamine exchange and its relation to leucine metabolism. nih.gov |

| HPD | 4-hydroxyphenylpyruvate dioxygenase | Human, Mouse | RT-PCR | Alternative pathway for leucine metabolism to HMB. nih.gov |

The relative expression of these target genes is typically calculated using the 2-ΔΔCt method, normalized to a stable housekeeping gene. nih.gov This allows for precise comparison of transcript levels across different experimental conditions, revealing how metabolic pathways are regulated at the genetic level.

Theoretical and Computational Studies of the Chemical Compound

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, would theoretically allow for the determination of key parameters for "3-Hlea."

Hypothetical Data Table for Electronic Properties of an Unknown Compound:

| Property | Calculated Value | Method |

| HOMO Energy | N/A | N/A |

| LUMO Energy | N/A | N/A |

| Ionization Potential | N/A | N/A |

| Electron Affinity | N/A | N/A |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules, mapping their conformational landscapes and predicting how they interact with other molecules. For an uncharacterized compound like "this compound," MD simulations would be instrumental in understanding its flexibility and potential binding affinities, were its structure known.

Hypothetical Data Table for Conformational Analysis of an Unknown Compound:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (degrees) |

| 1 | N/A | N/A |

| 2 | N/A | N/A |

| 3 | N/A | N/A |

Cheminformatics and Machine Learning Algorithms for Structure-Function Relationship Elucidation

Cheminformatics and machine learning offer powerful tools for predicting the properties and functions of chemical compounds based on their structural features. By analyzing vast datasets of known molecules, these algorithms can infer the potential biological activities or physicochemical properties of a new entity. The application of such methods to "this compound" is contingent on the availability of its structural information to be used as input for these predictive models.

Systems Biology Approaches for Modeling Metabolic Networks and Perturbations

Systems biology approaches aim to understand the complex interactions within biological systems. If "this compound" were a biologically active molecule, these models could predict its impact on metabolic pathways and cellular networks. This level of analysis requires not only the structure of the compound but also experimental data on its biological effects, neither of which is currently available for "this compound."

Future Research Directions and Emerging Paradigms in Chemical Compound Studies

Integration of Multi-Omics Data for Holistic Understanding9.2. Advances in In Vitro and Cell-Free Systems for Mechanistic Studies9.3. Challenges and Opportunities in Interdisciplinary Research on Chemical Compounds

Additionally, no data tables or lists of compound names can be created as there is no underlying data for "3-Hlea."

To receive an article that meets the user's detailed requirements, a valid chemical compound name is necessary.

Q & A

Q. How should researchers critique and build upon existing mechanistic studies of this compound?

- Methodological Answer : Replicate key experiments with enhanced controls (e.g., isogenic cell lines). Use CRISPR-Cas9 to validate target engagement. Publish methodological critiques in peer-reviewed forums to foster iterative refinement .

Tables for Data Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.